molecular formula C23H21N3O5S B5857216 4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid

4-(2-{[benzyl(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoic acid

Cat. No. B5857216
M. Wt: 451.5 g/mol
InChI Key: VADWFBAUHIIZDI-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a phenylsulfonyl group, which is a common functional group in organic chemistry . The compound also contains an amino group, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic rings from the benzoic acid and phenylsulfonyl groups would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide bond could be hydrolyzed under acidic or basic conditions . The phenylsulfonyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar amide bond and the aromatic rings could affect its solubility, melting point, and other properties .

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use in drug development or material science. Further studies could also investigate its synthesis and reactivity .

properties

IUPAC Name

4-[(E)-[[2-[benzenesulfonyl(benzyl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c27-22(25-24-15-18-11-13-20(14-12-18)23(28)29)17-26(16-19-7-3-1-4-8-19)32(30,31)21-9-5-2-6-10-21/h1-15H,16-17H2,(H,25,27)(H,28,29)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADWFBAUHIIZDI-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(2-{[benzyl(phenylsulfonyl)amino]acetyl}hydrazinylidene)methyl]benzoic acid (non-preferred name)

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